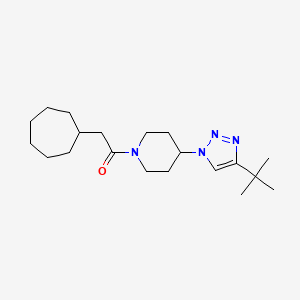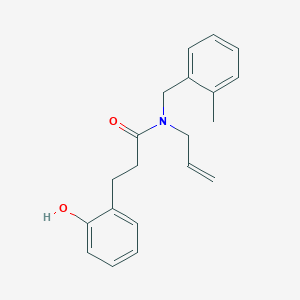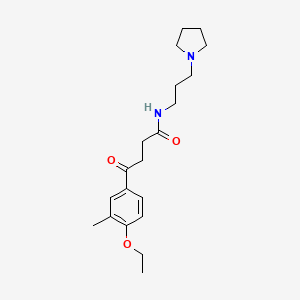
4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-(cycloheptylacetyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-(cycloheptylacetyl)piperidine, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of oncology research. It was developed by Takeda Pharmaceuticals and is currently in clinical trials for the treatment of lymphoma and other types of cancer.
Mécanisme D'action
The mechanism of action of 4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-(cycloheptylacetyl)piperidine involves the inhibition of BTK, which is a key player in the B-cell receptor (BCR) signaling pathway. BCR signaling is essential for the survival and proliferation of B-cells, which are the cells that give rise to lymphoma and other types of cancer. By inhibiting BTK, this compound can disrupt BCR signaling and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in preclinical studies. It can induce apoptosis in cancer cells and inhibit tumor growth in animal models of lymphoma and other types of cancer. This compound has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-(cycloheptylacetyl)piperidine is its high selectivity for BTK. This makes it a potentially safer and more effective alternative to other BTK inhibitors, which can have off-target effects and cause toxicity. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in clinical settings.
Orientations Futures
There are several future directions for the research on 4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-(cycloheptylacetyl)piperidine. One direction is to further investigate its potential use in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. Another direction is to develop more potent and selective BTK inhibitors based on the structure of this compound. Finally, the clinical trials of this compound are ongoing, and the results of these trials will provide important information on its safety and efficacy in humans.
Conclusion
In conclusion, this compound is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical studies. Its high selectivity for BTK makes it a potentially safer and more effective alternative to other BTK inhibitors. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential clinical applications.
Méthodes De Synthèse
The synthesis of 4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-(cycloheptylacetyl)piperidine involves a multi-step process that starts with the reaction of tert-butyl azidoacetate with cycloheptylacetyl chloride to produce the intermediate compound. This intermediate compound is then reacted with piperidine to form the final product, this compound.
Applications De Recherche Scientifique
4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-(cycloheptylacetyl)piperidine has been extensively studied for its potential use in the treatment of lymphoma and other types of cancer. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.
Propriétés
IUPAC Name |
1-[4-(4-tert-butyltriazol-1-yl)piperidin-1-yl]-2-cycloheptylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O/c1-20(2,3)18-15-24(22-21-18)17-10-12-23(13-11-17)19(25)14-16-8-6-4-5-7-9-16/h15-17H,4-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSDHWQNUIQHEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN(N=N1)C2CCN(CC2)C(=O)CC3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl [4-({[(2-chlorobenzyl)thio]acetyl}amino)piperidin-1-yl]acetate](/img/structure/B5906767.png)
![2-(3-acetyl-1H-indol-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]butanamide](/img/structure/B5906769.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-methoxyethyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B5906776.png)
![(2S)-2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-2-phenylethanol](/img/structure/B5906779.png)
![N-cyclopentyl-4-[4-(ethylsulfonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B5906804.png)
![(1,1-dimethyl-2-morpholin-4-ylethyl){[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B5906810.png)
amino](4-methoxy-3,5-dimethylphenyl)acetic acid](/img/structure/B5906812.png)
![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[4-(pyrimidin-2-yloxy)benzyl]ethanamine](/img/structure/B5906814.png)
![methyl 2-{[3-(2-methyl-1H-indol-1-yl)propanoyl]amino}-4-(methylthio)butanoate](/img/structure/B5906816.png)
![N-[(3,5-dichloropyridin-4-yl)methyl]-3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine](/img/structure/B5906822.png)



![3,6-diphenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazine](/img/structure/B5906852.png)
